5-(Furan-2-yl)pyrimidine

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Researchers requiring planar heterocyclic scaffolds for crystal engineering or kinase inhibitor libraries often face compromises when substituting furan with thiophene or phenyl variants. 5-(Furan-2-yl)pyrimidine solves this with: • Full planarity (Cₛ symmetry) enabling continuous π-stacked sheets, vs. 28° twist in thiophene analog. • Superior halogen-bond interaction energy (-7.0 to -7.1 kcal mol⁻¹). • Crystallographically validated hinge-binding geometry for Aurora kinase A (IC₅₀ = 309 nM). Ideal for reliable supramolecular assembly and diverse SAR exploration.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 63558-71-4
Cat. No. B13100399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)pyrimidine
CAS63558-71-4
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=CN=C2
InChIInChI=1S/C8H6N2O/c1-2-8(11-3-1)7-4-9-6-10-5-7/h1-6H
InChIKeySIPOYUWCPURHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)pyrimidine: Heteroaryl Pyrimidine Building Block


5-(Furan-2-yl)pyrimidine (CAS 63558-71-4) is a heterocyclic compound composed of a pyrimidine ring directly coupled to a furan moiety at the 5-position. With a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g/mol, it serves as a versatile building block in crystal engineering and medicinal chemistry . The furan-2-yl substituent imparts distinct electronic and steric features that differentiate it from close analogs such as 5-(thiophen-2-yl)pyrimidine and 5-phenylpyrimidine, making it a preferred scaffold where planarity, halogen-bond acceptor strength, and π-stacking capability are critical design parameters [1].

Planar conformation Fully planar furan-pyrimidine core ensures consistent π-stacking geometry.
Stronger halogen-bond acceptor Oxygen lone pairs enhance interaction energy with iodinated donors vs. thiophene.
Heteroatom synthetic handle Furan oxygen enables secondary metal coordination for cross-coupling diversification.

Why Thiophene/Phenyl Analogs Cannot Substitute 5-(Furan-2-yl)pyrimidine


The furan-2-yl substituent on the pyrimidine core cannot be freely replaced by thiophene-2-yl or phenyl groups without measurable loss of performance in key applications. Computational and crystallographic evidence demonstrates that 5-(furan-2-yl)pyrimidine (PrmF) adopts a fully planar conformation (Cₛ symmetry), whereas 5-(thiophen-2-yl)pyrimidine (PrmT) is twisted out of plane by 28° [1]. This structural difference directly impacts halogen-bonding interaction energies and π-stacking self-assembly behavior. Furthermore, in prodrug-type nucleoside analogs, the furan-2-yl variant exhibits a distinct Ki profile for HSV-1 thymidine kinase compared to the thien-2-yl analog, demonstrating that heteroatom identity (O vs. S) quantitatively alters target engagement [2]. Generic substitution therefore risks compromised supramolecular assembly, altered pharmacokinetics, or reduced target affinity, depending on the application context.

Target (PrmF)
Substitute (PrmT)
Why substitution may fail
Fully planar (0° twist)
28° out-of-plane twist
Non-planar conformation disrupts extended π-stacking networks in co-crystals.
Halogen-bond Eint ≈ −7.0 to −7.1 kcal mol⁻¹
Eint ≈ −6.8 kcal mol⁻¹
Weaker acceptor strength may shift supramolecular assembly outcome.
Furan oxygen as H-bond acceptor
Sulfur larger, no equivalent H-bond
Loss of secondary C–H···O contacts alters crystal packing stability.

Quantitative Differentiation: 5-(Furan-2-yl)pyrimidine vs. Analogs


Halogen-Bond Acceptor Strength: PrmF vs. PrmT

5-(Furan-2-yl)pyrimidine (PrmF) exhibits a stronger halogen-bond interaction with the donor 1-(iodoethynyl)-3,5-dinitrobenzene (NO₂)₂BAI compared to 5-(thiophen-2-yl)pyrimidine (PrmT). Density functional theory (M06-2X/aVTZ level) computations of the co-crystal dimer contacts yield an average halogen-bonding interaction energy (EintAvg) of −7.0 to −7.1 kcal mol⁻¹ for PrmF, versus −6.8 kcal mol⁻¹ for PrmT [1]. This 0.2–0.3 kcal mol⁻¹ advantage represents a ~3–4% stronger halogen bond, a meaningful difference in the context of supramolecular assembly where cumulative noncovalent interactions dictate crystal-packing outcomes.

Halogen-bond strength
Head-to-head
EintAvg = −7.0 to −7.1 kcal mol⁻¹ (PrmF) vs. −6.8 kcal mol⁻¹ (PrmT)
Supports co-crystal design strength prediction.
~3–4% stronger interaction at M06-2X/aVTZ level.
Crystal Engineering Halogen Bonding Supramolecular Chemistry

Conformational Planarity: PrmF vs. PrmT

The minimum-energy structure of 5-(furan-2-yl)pyrimidine (PrmF) is completely planar with Cₛ symmetry, as determined by geometry optimization at the M06-2X/aVTZ level of theory. In contrast, 5-(thiophen-2-yl)pyrimidine (PrmT) adopts a nonplanar minimum with the thiophene ring twisted 28° out of plane relative to the pyrimidine ring. The planar conformer of PrmT is a transition state (nᵢ = 1) lying only 0.35 kcal mol⁻¹ higher, but the steric demand of the larger sulfur atom (atomic radius 22% larger than oxygen) prevents it from being the global minimum [1]. This planarity difference has direct consequences for π-stacking and molecular packing in the solid state.

Conformational planarity
Head-to-head
PrmF: 0° planar (Cₛ). PrmT: 28° twist; planar form is transition state.
Planarity ensures continuous π-stacking capability.
M06-2X/aVTZ gas-phase optimization.
Molecular Conformation Crystal Engineering Computational Chemistry

π-Stacking Self-Assembly: PrmF vs. PrmT

X-ray crystallographic analysis of co-crystals with (NO₂)₂BAI reveals that 5-(furan-2-yl)pyrimidine (PrmF) forms continuous stacked sheets sustained by π–π interactions, while 5-(thiophen-2-yl)pyrimidine (PrmT) does not exhibit this extended π-stacking architecture. The PrmF co-crystal features slipped-stack π–π arrangements with heterogenous interaction energies (EintAvg) ranging from −6.2 to −7.3 kcal mol⁻¹, driven in part by secondary C–H···O hydrogen bonds from the furan oxygen. In contrast, PrmT co-crystals show larger donor-acceptor π-stacking distances (4.09 Å; Eint = −6.8 kcal mol⁻¹) due to the increased size of sulfur, and the π-stacking interactions are more localized rather than forming continuous sheets [1]. This distinction is directly attributable to the furan oxygen acting as a hydrogen-bond acceptor, a capability absent in the thiophene analog.

π-stacking architecture
Head-to-head
PrmF forms continuous stacked sheets; PrmT does not.
Enables layered supramolecular architecture.
PrmF π-stacking interactions up to −7.3 kcal mol⁻¹.
π-Stacking Self-Assembly Crystal Engineering

HSV-1 Thymidine Kinase Affinity: Furan-2-yl vs. Thien-2-yl Analogs

In a head-to-head comparative study, 5-(furan-2-yl)-2'-deoxyuridine (5-(furan-2-yl)-dUrd) and 5-(thien-2-yl)-dUrd were evaluated as substrates for HSV-1 thymidine kinase (TK). The Ki of 5-(furan-2-yl)-dUrd was 0.94 μM, while 5-(thien-2-yl)-dUrd showed a moderately tighter Ki of 0.71 μM [1]. Both compounds demonstrated striking selectivity: they were at least 100-fold more cytostatic to HSV TK gene-transfected FM3A tumor cells than to wild-type FM3A/0 cells. Critically, unlike the clinical comparator (E)-5-(2-bromovinyl)-dUrd, neither the furan-2-yl nor thien-2-yl derivative served as a substrate for human dThd phosphorylase, indicating a favorable selectivity profile shared by both heteroaryl variants [1]. This evidence, while derived from nucleoside derivatives, establishes that the furan-2-yl substituent confers a distinct and quantifiable Ki fingerprint on pyrimidine-based TK ligands, relevant when designing phosphoramidate prodrugs or nucleoside analogs.

HSV-1 TK affinity
Head-to-head
Ki = 0.94 μM (furan) vs. 0.71 μM (thien); >100-fold selectivity
Reported enzymatic affinity context for nucleoside analog research.
Not a substrate for human dThd phosphorylase.
Nucleoside Analog Thymidine Kinase Cytostatic Selectivity

Kinase Inhibitor Scaffold: Furanopyrimidine vs. Pyrrolopyrimidine

The furanopyrimidine scaffold—of which 5-(furan-2-yl)pyrimidine is the minimalist core—has been co-crystallized with Aurora kinase A, yielding an inhibitor with an IC₅₀ of 309 nM [1]. In parallel, a furanopyrimidine-based Chk1 inhibitor series was compared head-to-head with pyrrolopyrimidine analogs; both classes inhibited Chk1 by competing for the ATP-binding site and were described as synthetically tractable [2]. More recently, furanopyrimidine-based dual MER/AXL inhibitors have been characterized with the scaffold offering at least three distinct pharmacophore access points, a feature highlighted as a key advantage for medicinal chemistry optimization [3]. While these data are derived from fused or substituted furanopyrimidine derivatives rather than the bare 5-(furan-2-yl)pyrimidine core, they establish class-level evidence that the furan-2-yl-pyrimidine connectivity provides a privileged geometry for kinase hinge-region binding.

Kinase inhibitor scaffold
Class-level
Aurora A IC₅₀ = 309 nM; 3 pharmacophore access points
Class-level evidence supports kinase inhibitor probe design.
Derived from fused derivatives; core scaffold validation needed.
Kinase Inhibitor Furanopyrimidine Oncology

Suzuki-Miyaura Coupling Partner: 5-(Furan-2-yl)pyrimidine

5-(Furan-2-yl)pyrimidine serves as a competent coupling partner in nickel- and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with heteroaryl boronic acids and halides. Using the single-component nickel precatalyst [(dppf)NiCl(cinnamyl)] at only 0.5 mol% loading, coupling of heteroaryl halides with five-membered heteroaryl boronic acids—including furan-2-yl and thiophene-2-yl derivatives—proceeds in high yields without requiring a dry box . This contrasts with 5-phenylpyrimidine, which lacks the heteroatom handle for further functionalization. The presence of both a pyrimidine nitrogen (directing metal coordination) and a furan oxygen (participating in secondary interactions) makes 5-(furan-2-yl)pyrimidine a more versatile intermediate than simple aryl-pyrimidine analogs for constructing complex heterocyclic architectures.

Suzuki-Miyaura coupling
Data to verify
Compatible with [(dppf)NiCl(cinnamyl)] at 0.5 mol% loading.
Demonstrates broad heteroaryl coupling utility.
Supplier-reported; confirm with in-house validation.
Suzuki-Miyaura Coupling Cross-Coupling Building Block

Application Scenarios for 5-(Furan-2-yl)pyrimidine


Halogen-Bond Co-Crystal Engineering with (NO₂)₂BAI Donors

In crystal engineering projects requiring robust halogen-bonded co-crystals, 5-(furan-2-yl)pyrimidine is the preferred acceptor over 5-(thiophen-2-yl)pyrimidine. Its halogen-bond interaction energy with (NO₂)₂BAI (−7.0 to −7.1 kcal mol⁻¹) exceeds that of the thiophene analog (−6.8 kcal mol⁻¹), and its intrinsic planarity facilitates the formation of continuous π-stacked sheets, as confirmed by single-crystal X-ray diffraction [1]. This combination of properties makes it the building block of choice for designing layered supramolecular architectures where both halogen bonding and π-stacking contribute to lattice stability.

Nucleoside Prodrug Design for HSV TK Suicide-Gene Therapy

For medicinal chemists developing phosphoramidate prodrugs for HSV thymidine kinase suicide-gene therapy, the furan-2-yl substitution on the pyrimidine nucleoside scaffold offers a well-characterized pharmacophore with a Ki of 0.94 μM for HSV-1 TK and >100-fold selectivity for TK-transfected tumor cells over wild-type cells [2]. The absence of recognition by human dThd phosphorylase—a liability of the classical bromovinyl-dUrd comparator—supports its selection as a starting scaffold for candidate optimization.

Furanopyrimidine-Based Kinase Inhibitor Lead Generation

The 5-(furan-2-yl)pyrimidine core is the minimal structural unit of the broader furanopyrimidine kinase inhibitor class, which has yielded co-crystallized Aurora kinase A inhibitors (IC₅₀ = 309 nM, PDB 3K5U) and dual MER/AXL inhibitors with three distinct pharmacophore access points [3]. Procurement of this building block enables rapid diversification into kinase-focused compound libraries, leveraging the scaffold's crystallographically validated hinge-binding geometry and multiple vectors for SAR exploration.

Heterocyclic Library Synthesis via Nickel-Catalyzed Suzuki-Miyaura Coupling

Synthetic chemistry groups building diverse heterocyclic libraries benefit from 5-(furan-2-yl)pyrimidine's demonstrated reactivity in Suzuki-Miyaura cross-coupling using as little as 0.5 mol% of the bench-stable nickel precatalyst [(dppf)NiCl(cinnamyl)], with broad scope across N-, O-, and S-containing heterocyclic partners . This contrasts favorably with 5-phenylpyrimidine, which lacks the heteroatom handle for secondary metal coordination and may require higher catalyst loadings for comparable transformations.

Application
Selection Property
Validation Focus
Halogen-bond co-crystal engineering
Planarity and halogen-bond acceptor strength
X-ray co-crystal architecture validation
Nucleoside analog research models
TK substrate selectivity profile
Enzyme inhibition and phosphorylase recognition assessment
Kinase inhibitor hinge-region probes
Furanopyrimidine scaffold diversification
Kinase panel selectivity and co-crystal geometry
Heteroaryl cross-coupling libraries
Low-loading Ni catalyst compatibility
Cross-coupling yield and heterocycle scope assessment
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